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Abstract

Ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), a key intermediate in the synthesis
of various valuable compounds, possesses a unique set of chemical properties owing to its a,3-
unsaturated ketone structure. This guide provides a comprehensive overview of the chemical
and physical characteristics of Ketoisophorone, detailed experimental protocols for their
determination, and a discussion of its reactivity. This document is intended to serve as a
technical resource for researchers and professionals involved in chemical synthesis and drug
development.

Physicochemical Properties

Ketoisophorone is a pale yellow to yellow liquid or a low-melting solid at room temperature.[1]
Its core chemical structure consists of a cyclohexene ring substituted with two methyl groups at
position 6, one methyl group at position 2, and carbonyl groups at positions 1 and 4. This

structure imparts a distinct reactivity profile, making it a versatile precursor in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of Ketoisophorone are summarized in the table below for
easy reference and comparison.
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Property Value Reference(s)
Molecular Formula CoH1202 [2]
Molecular Weight 152.19 g/mol [2]
CAS Number 1125-21-9 [2]
Appearance Lig.ht yellow to yellow liquid or 3]
solid
Melting Point 26-28 °C [2]
Boiling Point 222 °C at 760 mmHg [3]
Density ~1.03 g/cm?3 [1]
Flash Point 96.1 °C [3]

Water Solubility

Slightly soluble

[1]

Solubility in Organic Solvents

Soluble in DMSO, Chloroform,

Ethyl Acetate

[1]

logP (Octanol-Water Partition

Coefficient)

0.76

[3]

pKa (a-proton)

Estimated ~19-20

[4]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical

properties of Ketoisophorone.

Determination of Water Solubility (Shake-Flask Method -

OECD 105)

The water solubility of Ketoisophorone can be determined using the shake-flask method as

outlined in the OECD Guideline 105. This method is suitable for compounds with solubilities

above 102 g/L.

Methodology:
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» Preparation of the Test Solution: An excess amount of Ketoisophorone is added to a known
volume of distilled water in a glass flask.

» Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) in a
mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-
48 hours). Preliminary tests should be conducted to determine the time required to reach

equilibrium.

o Phase Separation: After equilibration, the mixture is allowed to stand to separate the excess
solid Ketoisophorone from the aqueous solution. Centrifugation may be used to facilitate
this separation.

e Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of
Ketoisophorone in the sample is determined by a suitable analytical method, such as High-
Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-
Mass Spectrometry (GC-MS).

o Calculation: The water solubility is expressed as the mass of Ketoisophorone per volume of
water (e.g., in mg/L or g/100 mL).

Determination of pKa (UV-Vis Spectrophotometric
Method)

The pKa of the a-protons of Ketoisophorone can be estimated using UV-Vis
spectrophotometry. This method is particularly suitable for a,3-unsaturated ketones where the
electronic structure, and thus the UV-Vis spectrum, changes upon deprotonation.[5][6]

Methodology:

» Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning
the expected pKa range (for ketones, this is typically in the higher pH range) are prepared.

o Preparation of Ketoisophorone Solutions: A stock solution of Ketoisophorone is prepared
in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then added
to each buffer solution to create a series of solutions with a constant concentration of
Ketoisophorone and varying pH.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.researchgate.net/publication/237850040_THE_pKa_OF_PROTONATED_ab-UNSATURATED_CARBOXYLIC_ACIDS
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is
recorded over a relevant wavelength range. The wavelengths of maximum absorbance
(Amax) for both the protonated (HA) and deprotonated (A~) forms of Ketoisophorone are
identified.

o Data Analysis: The absorbance at a wavelength where the two forms have different molar
absorptivities is measured for each pH. A plot of absorbance versus pH will yield a sigmoidal
curve. The pKa is the pH at the inflection point of this curve.[6] Alternatively, the Henderson-
Hasselbalch equation can be applied to the absorbance data to calculate the pKa.[7]

Chemical Reactivity and Synthesis

The presence of both a ketone carbonyl group and an a,B3-unsaturated system makes
Ketoisophorone a versatile substrate for various organic reactions.

Nucleophilic Addition Reactions

The carbonyl group in Ketoisophorone is susceptible to nucleophilic attack. A classic example
is the Grignard reaction.

Reaction with Methylmagnesium Bromide:

Ketoisophorone can react with a Grignard reagent, such as methylmagnesium bromide
(CHsMgBr), followed by an acidic workup, to yield a tertiary alcohol. The nucleophilic methyl
group from the Grignard reagent attacks the electrophilic carbonyl carbon.

CHsMgBr
Ketoisophorone |—=-P2MIB [ Alkoxide Intermediate |—>2' H>0" [ ]
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Caption: Grignard reaction of Ketoisophorone.

Aldol Condensation

The a-protons of the saturated carbon in the Ketoisophorone ring are acidic and can be
removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol
condensation reaction.

Crossed Aldol Condensation with Benzaldehyde:

In a crossed aldol condensation, the enolate of Ketoisophorone can react with an aldehyde
that cannot enolize itself, such as benzaldehyde. This reaction, typically carried out under basic
conditions, leads to the formation of a B-hydroxy ketone, which can then dehydrate to form a

(Base (e.g., NaOH)) (Benzaldehyde)
(Ketoisophorone)

eprotonation

conjugated enone.[8]

(Enolate of Ketoisophorone)

ucleophilic attack on Benzaldehyde

(B-Hydroxy Ketone Adduct)

ehydration

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1673608?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.benchchem.com/product/b1673608?utm_src=pdf-body
https://www.benchchem.com/product/b1673608?utm_src=pdf-body
http://d.web.umkc.edu/drewa/chem322l/handouts/exp%209%20aldol%20sp2008.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Aldol condensation of Ketoisophorone.

Synthesis of Ketoisophorone

Ketoisophorone is typically synthesized from isophorone through an oxidation process. One
common method involves the oxidation of -isophorone. A patented method describes the
production of 2,6,6-trimethyl-2-cyclohexene-1,4-dione using Cu(ll)acetylacetonate as a
catalyst.[9]

Experimental Workflow for Synthesis:

Gsomerization to B-Isophorone (optional))

:

Click to download full resolution via product page

Caption: Synthesis workflow for Ketoisophorone.

Conclusion
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Ketoisophorone is a valuable chemical intermediate with a rich and versatile chemistry. Its
a,B-unsaturated ketone functionality allows for a wide range of chemical transformations,
making it a crucial building block in the synthesis of carotenoids, vitamins, and flavor and
fragrance compounds. A thorough understanding of its chemical properties and reactivity, as
detailed in this guide, is essential for its effective utilization in research and industrial
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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